rac 4-Bromo Phenylephrine Hydrochloride
CAS No.: 1391054-36-6
Cat. No.: VC0139326
Molecular Formula: C9H13BrClNO2
Molecular Weight: 282.562
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391054-36-6 |
---|---|
Molecular Formula | C9H13BrClNO2 |
Molecular Weight | 282.562 |
IUPAC Name | 2-bromo-5-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
Standard InChI | InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;/h2-4,9,11-13H,5H2,1H3;1H |
Standard InChI Key | GOSYYRQYGQXWJT-UHFFFAOYSA-N |
SMILES | CNCC(C1=CC(=C(C=C1)Br)O)O.Cl |
Introduction
Chemical Identity and Structure
Basic Information
rac 4-Bromo Phenylephrine Hydrochloride is identified by the CAS number 1391054-36-6 and possesses the molecular formula C₉H₁₃BrClNO₂ . This racemic compound is a derivative of phenylephrine with a bromine atom incorporated into its molecular structure. The compound's full chemical name is 4-Bromo-3-hydroxy-alpha-[(methylamino)methyl]benzenemethanol Hydrochloride, which describes its structural components .
Molecular Properties
The molecular properties of rac 4-Bromo Phenylephrine Hydrochloride include a precise molecular weight of 282.56 g/mol as calculated by computational methods . The compound consists of a phenyl ring with a bromine substitution, a hydroxyl group, a methylamino group, and exists as a hydrochloride salt. The IUPAC name provided in chemical databases is 2-bromo-5-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride .
Structural Representation
The compound's structure features a phenyl ring with specific functional groups arranged in a pattern that contributes to its pharmacological properties. The InChI (International Chemical Identifier) for this compound is InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;/h2-4,9,11-13H,5H2,1H3;1H, which provides a standardized representation of its molecular structure .
Comparative Analysis with Related Compounds
Relationship to Phenylephrine Hydrochloride
Phenylephrine hydrochloride, the parent compound from which rac 4-Bromo Phenylephrine Hydrochloride is derived, is a well-established selective α1-adrenoceptor agonist. Phenylephrine exhibits pKi values of 5.86, 4.87, and 4.70 for α1D, α1B, and α1A receptors, respectively . While specific pharmacological data for rac 4-Bromo Phenylephrine Hydrochloride is limited in the available literature, its structural similarity suggests potential adrenergic activity, possibly with modified receptor selectivity or potency due to the bromine substitution.
Enantiomeric Forms
The racemic nature of rac 4-Bromo Phenylephrine Hydrochloride distinguishes it from the (R)-4-Bromo Phenylephrine Hydrochloride (CAS: 1391068-15-7), which is the specific R-enantiomer of the compound . Enantiomeric purity can significantly influence pharmacological activity, as often one enantiomer exhibits greater biological activity than the other. The (R)-enantiomer has the same molecular formula (C₉H₁₃BrClNO₂) and molecular weight as the racemic mixture but potentially different pharmacological properties .
Pharmacological Implications of Structure
Based on studies with the parent compound phenylephrine, which has been shown to increase blood pressure and reduce heart rate in controlled clinical settings, the brominated derivative may exhibit modified cardiovascular effects . Phenylephrine has been demonstrated to increase both systolic and diastolic blood pressure while decreasing heart rate and venous plasma noradrenaline levels in a dose-dependent manner . The addition of a bromine atom in rac 4-Bromo Phenylephrine Hydrochloride may alter these properties through changes in receptor binding affinity, metabolism, or distribution.
Supplier | Quantity | Price (EUR) | Purity | Reference |
---|---|---|---|---|
CymitQuimica | 5 mg | 343.00 | Not specified | TR-B686820 |
CymitQuimica | 50 mg | 2,279.00 | Not specified | TR-B686820 |
BioOrganics | Not specified | Not provided | >98% | BO-16410 |
This significant price difference between the 5 mg and 50 mg quantities suggests economies of scale in production costs or specialized synthesis requirements. The high cost per unit weight indicates the compound's specialized nature and potentially complex synthesis process.
Chemical and Physical Properties
Chemical Reactivity
The chemical structure of rac 4-Bromo Phenylephrine Hydrochloride includes several functional groups that contribute to its chemical reactivity. The hydroxyl groups, amine functionality, and the bromine substitution all represent potential sites for chemical interaction. The bromine atom, being an electron-withdrawing group, may influence the electron density distribution across the molecule, potentially affecting its chemical behavior and stability.
Spectroscopic Properties
Pharmacological Properties and Research Applications
Comparative Pharmacological Data
Phenylephrine hydrochloride has established pharmacological properties that provide context for understanding the potential activity of its brominated derivative. In clinical studies, phenylephrine administration at doses ranging from 0.5 to 4.0 μg/kg/min resulted in dose-dependent increases in both systolic and diastolic blood pressure . Mean venous plasma concentrations ranged from 20 to 308 nM, corresponding to the increasing dose levels . This information may serve as a baseline for comparing the pharmacological effects of rac 4-Bromo Phenylephrine Hydrochloride in future research.
Research Applications
Analytical Methods and Identification
Chromatographic Analysis
By analogy with analytical methods developed for phenylephrine, rac 4-Bromo Phenylephrine Hydrochloride could potentially be analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection . Such methods would need to be validated specifically for the brominated derivative, taking into account the modified chemical properties due to the bromine substitution.
Spectroscopic Identification
The compound can be identified using various spectroscopic techniques, including mass spectrometry, NMR spectroscopy, and infrared spectroscopy. The molecular formula C₉H₁₃BrClNO₂ corresponds to a monoisotopic mass that would be detectable using standard mass spectrometric techniques .
Chemical Identification Parameters
The following table summarizes key identification parameters for rac 4-Bromo Phenylephrine Hydrochloride:
Parameter | Value | Source |
---|---|---|
CAS Number | 1391054-36-6 | |
Molecular Formula | C₉H₁₃BrClNO₂ | |
Molecular Weight | 282.56 g/mol | |
InChIKey | GOSYYRQYGQXWJT | |
PubChem CID | 71314280 |
Synthetic Routes and Chemical Relationships
Parent Compound Relationship
rac 4-Bromo Phenylephrine Hydrochloride is derived from the parent compound 2-Bromo-5-[1-hydroxy-2-(methylamino)ethyl]phenol (PubChem CID 66644777) . The hydrochloride salt formation improves stability and solubility properties compared to the free base form.
Structural Analogs
Several structural analogs exist within this chemical family, including the enantiomerically pure (R)-4-Bromo Phenylephrine Hydrochloride . The racemic mixture contains both enantiomers in equal proportions, whereas the (R)-form represents the isolated single enantiomer, which may exhibit different pharmacological properties due to stereospecific receptor interactions.
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